molecular formula C8H16BrNO2 B1442505 tert-Butyl (2-bromoethyl)(methyl)carbamate CAS No. 263410-12-4

tert-Butyl (2-bromoethyl)(methyl)carbamate

Cat. No. B1442505
CAS RN: 263410-12-4
M. Wt: 238.12 g/mol
InChI Key: CWCFCGSAAZGWCE-UHFFFAOYSA-N
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Description

“tert-Butyl (2-bromoethyl)(methyl)carbamate” is a chemical compound with the molecular formula C8H16BrNO2 . It has a molecular weight of 238.12 and is also known by its IUPAC name "tert-butyl 2-bromoethyl (methyl)carbamate" . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl (2-bromoethyl)(methyl)carbamate” were not found, it is known that tert-butyl carbamate can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . A similar process may be used in the synthesis of “tert-Butyl (2-bromoethyl)(methyl)carbamate”.


Molecular Structure Analysis

The InChI code for “tert-Butyl (2-bromoethyl)(methyl)carbamate” is 1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 . This indicates the presence of 8 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“tert-Butyl (2-bromoethyl)(methyl)carbamate” has a density of approximately 1.3±0.1 g/cm3 . It has a boiling point of 244.6±19.0 °C at 760 mmHg . The compound has a molar refractivity of 52.3±0.3 cm3 and a polar surface area of 30 Å2 .

Scientific Research Applications

C7H14BrNO2 C_7H_{14}BrNO_2 C7​H14​BrNO2​

and a molecular weight of 224.10, is a valuable building block in various fields of research .

Synthesis of Bioactive Molecules

tert-Butyl (2-bromoethyl)(methyl)carbamate: is utilized in the synthesis of bioactive molecules. It serves as an intermediate in the production of compounds with potential therapeutic effects. For instance, it can be used to create fluorinated spacers with nucleophilic and electrophilic termini, which are essential in the development of new drugs .

Chemical Synthesis

This compound is a versatile reagent in chemical synthesis. It’s used for introducing protected amino groups into molecular structures. The tert-butyl group serves as a protecting group that can be removed under mild acidic conditions, allowing for further functionalization of the molecule .

Safety and Hazards

When handling “tert-Butyl (2-bromoethyl)(methyl)carbamate”, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wash hands thoroughly after handling and to avoid eating, drinking, or smoking when using this product . Use should be limited to outdoors or in a well-ventilated area, and protective gloves, clothing, and eye protection should be worn .

Future Directions

While specific future directions for “tert-Butyl (2-bromoethyl)(methyl)carbamate” were not found, it is known that tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests potential future applications in the synthesis of complex organic compounds.

properties

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCFCGSAAZGWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-bromoethyl)(methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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